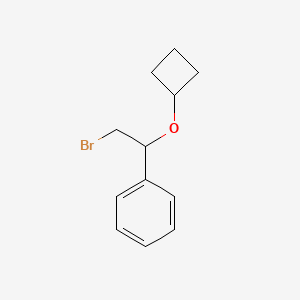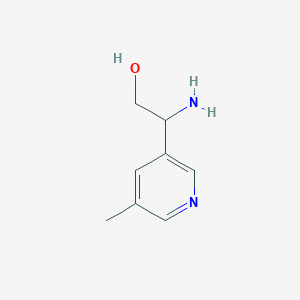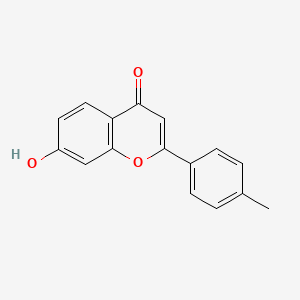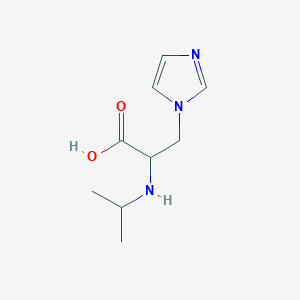![molecular formula C8H6N2O2 B13551185 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.
Méthodes De Préparation
The synthesis of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[3,4-d]pyrimidine:
Pyrido[4,3-d]pyrimidine: This isomer also exhibits different properties due to its ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
pyrido[1,2-c]pyrimidine-1,3-dione |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h1-5H,(H,9,11,12) |
Clé InChI |
NMVFPAXKGOERKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=O)NC(=O)N2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


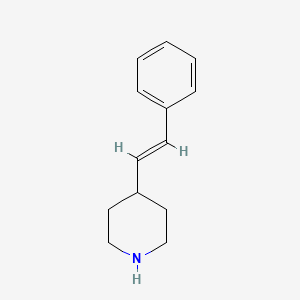
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)

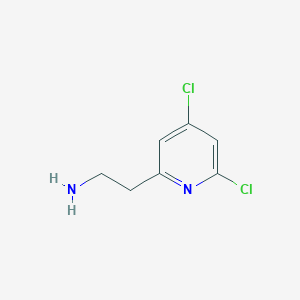
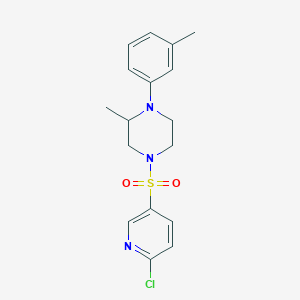
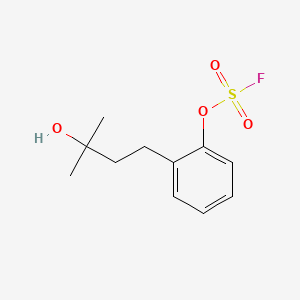

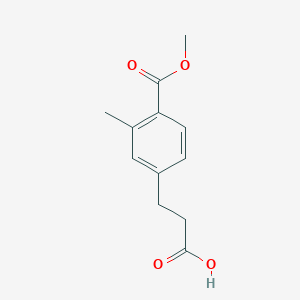
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
